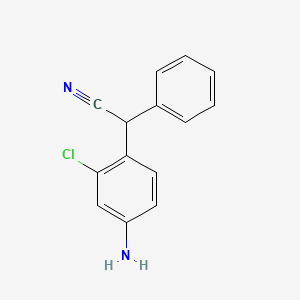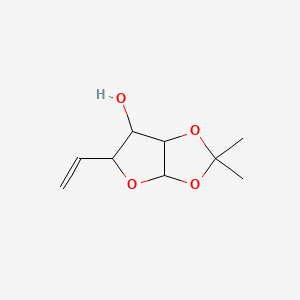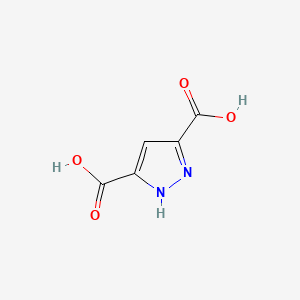
1H-吡唑-3,5-二羧酸
描述
1H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications .
科学研究应用
1H-Pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s suggested that the nitrogen atom in the pyrazole ring could be involved in the interaction with its targets . The compound may undergo cyclization, a process that involves the formation of a cyclic structure from a linear molecule .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, such as oxidation, amination, and carboxylation .
Pharmacokinetics
It’s known that the compound is soluble in water and some organic solvents , which could influence its bioavailability.
Result of Action
Given its potential involvement in various organic reactions , it’s plausible that the compound could induce changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Pyrazole-3,5-dicarboxylic acid. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dark place to maintain its stability .
生化分析
Biochemical Properties
1H-Pyrazole-3,5-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to coordinate with lanthanide ions, resulting in the formation of coordination polymers with distinct structural and thermal properties . These interactions are primarily driven by the carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions.
Cellular Effects
1H-Pyrazole-3,5-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds can exhibit antiproliferative effects on cancer cell lines, such as lung adenocarcinoma cells . This suggests that 1H-Pyrazole-3,5-dicarboxylic acid may modulate cell function by affecting key signaling pathways and gene expression profiles, leading to altered cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of 1H-Pyrazole-3,5-dicarboxylic acid involves its ability to bind to specific biomolecules, thereby influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Additionally, 1H-Pyrazole-3,5-dicarboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-3,5-dicarboxylic acid can change over time due to its stability and degradation properties. Studies have shown that the stability of coordination polymers formed with 1H-Pyrazole-3,5-dicarboxylic acid can vary depending on the synthesis conditions . Over time, these compounds may degrade, leading to changes in their biochemical activity and long-term effects on cellular function. In vitro and in vivo studies are essential to understand these temporal effects fully.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-3,5-dicarboxylic acid in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
1H-Pyrazole-3,5-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . This can lead to changes in the overall metabolic profile of cells, influencing their growth and function.
Transport and Distribution
Within cells and tissues, 1H-Pyrazole-3,5-dicarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity . Understanding the transport mechanisms is essential for determining the bioavailability and efficacy of this compound in different biological contexts.
Subcellular Localization
The subcellular localization of 1H-Pyrazole-3,5-dicarboxylic acid can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects within cells.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium. The reaction is typically carried out at elevated temperatures (85-90°C) for about two hours. The product is then isolated by filtration, washed, and dried .
Industrial Production Methods: Industrial production of 1H-Pyrazole-3,5-dicarboxylic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions: 1H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazole-3,5-dicarboxylic acid hydrides.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents, including alcohols and amines, under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Pyrazole-3,5-dicarboxylic acid hydrides.
Substitution: Esters, amides, and other functionalized pyrazole derivatives.
相似化合物的比较
3,5-Dimethylpyrazole: A precursor in the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid.
Pyrazole-3,5-dicarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Pyrazole-4,5-dicarboxylic acid: Another pyrazole derivative with carboxylic acid groups at different positions.
Uniqueness: 1H-Pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
1H-pyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMVPJZBYSWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185057 | |
| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-31-0 | |
| Record name | Pyrazole-3,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-3,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3112-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazole-3,5-dicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHA5GF9D4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Pyrazoledicarboxylic acid?
A1: The molecular formula of 3,5-Pyrazoledicarboxylic acid is C5H4N2O4. Its molecular weight is 156.09 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 3,5-Pyrazoledicarboxylic acid and its complexes?
A2: Researchers frequently utilize Infrared (IR) and Raman spectroscopy to characterize H3pdc and its metal complexes. These techniques provide insights into the vibrational modes of the molecule, helping determine the coordination mode of the metal within the complex. [, ]
Q3: How does the pH of the reaction environment influence the structure of 3,5-Pyrazoledicarboxylic acid-based coordination polymers?
A3: The pH significantly impacts the coordination modes of H3pdc, influencing the final structure of the resulting coordination polymer. Lower pH levels tend to yield one-dimensional structures, while higher pH levels (4-6) often lead to three-dimensional polymers. This difference arises from the varying connectivity levels of the ligand at different pH values. []
Q4: What role does 3,5-Pyrazoledicarboxylic acid play in the construction of Metal-Organic Frameworks (MOFs)?
A4: H3pdc acts as a bridging ligand in MOFs, connecting metal centers to create diverse framework architectures. Its ability to adopt various coordination modes contributes to the structural diversity observed in H3pdc-based MOFs. [, , , ]
Q5: Are there any notable examples of stable MOFs synthesized using 3,5-Pyrazoledicarboxylic acid?
A5: Yes, researchers have successfully synthesized robust Lanthanide-based MOFs using H3pdc. These MOFs exhibit remarkable stability towards high temperatures, humid air, water, and acidic/basic conditions. []
Q6: Do 3,5-Pyrazoledicarboxylic acid-based complexes exhibit catalytic activity?
A6: Yes, several studies have demonstrated the catalytic potential of H3pdc-based complexes. For instance, a Barium Carboxylate MOF synthesized using H3pdc effectively catalyzes aldol condensation reactions between aromatic aldehydes and ketones. []
Q7: What kind of catalytic activity has been observed in dinuclear zinc(II) complexes incorporating 3,5-Pyrazoledicarboxylic acid?
A7: Dinuclear zinc(II) complexes containing H3pdc have shown promising activity as functional models of phosphoesterases. These complexes effectively catalyze the hydrolysis of phosphate esters, including RNA models and pesticides, with significant variations in activity observed depending on the specific ligand environment and molecular parameters of the bimetallic core. []
Q8: Can you provide an example of a 3,5-Pyrazoledicarboxylic acid-based complex exhibiting photocatalytic activity?
A8: Yes, a Praseodymium-antimony oxochloride cluster-based compound incorporating H3pdc demonstrated UV-light photocatalytic activity for hydrogen evolution when combined with a platinum co-catalyst and methanol as a sacrificial electron donor. []
Q9: Have computational chemistry methods been employed in the study of 3,5-Pyrazoledicarboxylic acid and its complexes?
A9: Yes, Density Functional Theory (DFT) calculations are frequently used to complement experimental data and gain a deeper understanding of H3pdc and its complexes. These calculations help predict and interpret vibrational modes, electronic properties, and reactivity. [, ]
Q10: How do structural modifications of 3,5-Pyrazoledicarboxylic acid impact the properties of its metal complexes?
A10: Modifying H3pdc's structure, such as introducing substituents or altering the linker length, can significantly impact the resulting complex's properties. These modifications can affect the complex's dimensionality, pore size, thermal stability, catalytic activity, and magnetic behavior. [, , ]
Q11: What analytical techniques are used to study the dissolution and solubility of 3,5-Pyrazoledicarboxylic acid and its complexes?
A11: While not extensively discussed in the provided research, dissolution and solubility studies are crucial for understanding the behavior of H3pdc-based materials. Techniques like UV-Vis spectroscopy, powder X-ray diffraction (PXRD), and various electrochemical methods can be employed to investigate these properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


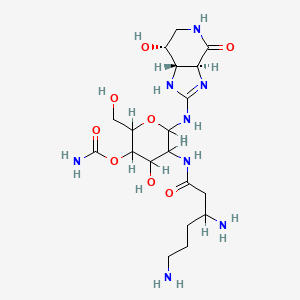
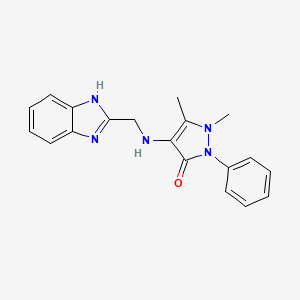
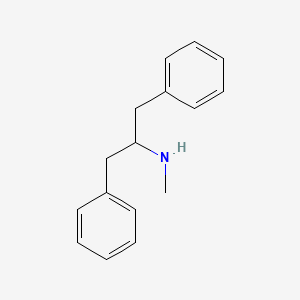
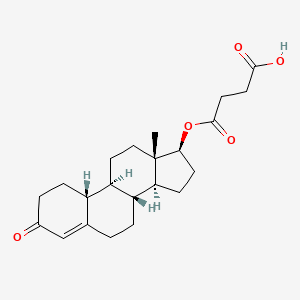

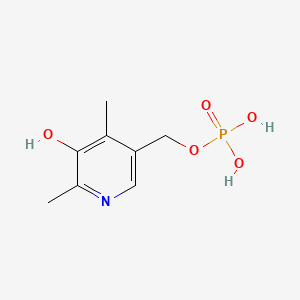
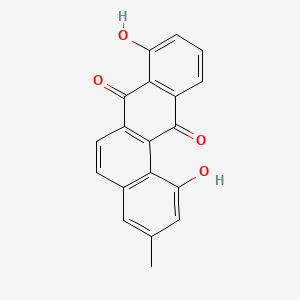
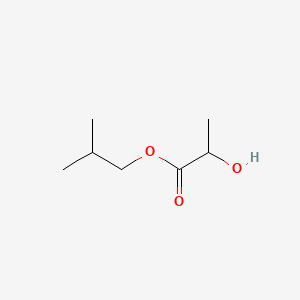
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)
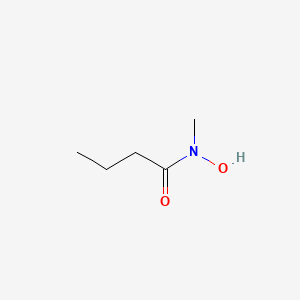
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
